(2E)-2-cyano-N-(3-methoxypropyl)-3-[9-methyl-2-(4-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide
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Overview
Description
(2E)-2-cyano-N-(3-methoxypropyl)-3-[9-methyl-2-(4-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide is a complex organic compound with a unique structure that includes a cyano group, a methoxypropyl group, and a pyrido[1,2-a]pyrimidinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-cyano-N-(3-methoxypropyl)-3-[9-methyl-2-(4-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known methods. The key steps in the synthesis include:
- Formation of the pyrido[1,2-a]pyrimidinyl core through cyclization reactions.
- Introduction of the cyano group via nucleophilic substitution.
- Attachment of the methoxypropyl group through alkylation reactions.
- Final coupling to form the complete molecule.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-cyano-N-(3-methoxypropyl)-3-[9-methyl-2-(4-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Substitution: The methoxypropyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
(2E)-2-cyano-N-(3-methoxypropyl)-3-[9-methyl-2-(4-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (2E)-2-cyano-N-(3-methoxypropyl)-3-[9-methyl-2-(4-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain kinases or interfere with DNA replication, resulting in anti-cancer effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler compound with a keto-enol tautomerism, used in organic synthesis.
Acetylacetone: Another compound with keto-enol tautomerism, often used in coordination chemistry.
Uniqueness
(2E)-2-cyano-N-(3-methoxypropyl)-3-[9-methyl-2-(4-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide is unique due to its complex structure and the presence of multiple functional groups, which provide a wide range of reactivity and potential applications. Its ability to interact with various biological targets also sets it apart from simpler compounds.
Properties
Molecular Formula |
C24H24N4O4 |
---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
(E)-2-cyano-N-(3-methoxypropyl)-3-[9-methyl-2-(4-methylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide |
InChI |
InChI=1S/C24H24N4O4/c1-16-7-9-19(10-8-16)32-23-20(14-18(15-25)22(29)26-11-5-13-31-3)24(30)28-12-4-6-17(2)21(28)27-23/h4,6-10,12,14H,5,11,13H2,1-3H3,(H,26,29)/b18-14+ |
InChI Key |
YUNWZJUAUAHYLM-NBVRZTHBSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)OC2=C(C(=O)N3C=CC=C(C3=N2)C)/C=C(\C#N)/C(=O)NCCCOC |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=C(C(=O)N3C=CC=C(C3=N2)C)C=C(C#N)C(=O)NCCCOC |
Origin of Product |
United States |
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